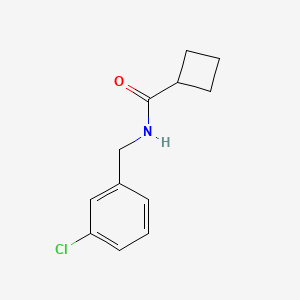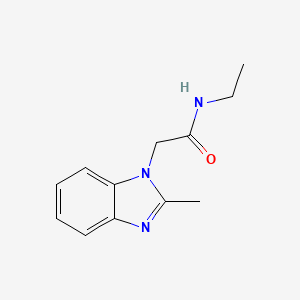
N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as MXE or methoxetamine, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, it has also gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the NMDA receptor, N-(4-methylcyclohexyl)pyridine-3-carboxamide disrupts the communication between neurons in the brain, leading to dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to induce a range of biochemical and physiological effects, including altered perception, dissociation, and hallucinations. It also has sedative and analgesic effects, and can cause respiratory depression and other adverse effects at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylcyclohexyl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its recreational use and potential for abuse make it difficult to obtain and regulate, and its adverse effects at high doses limit its use in animal models.
Direcciones Futuras
There are several potential future directions for research on N-(4-methylcyclohexyl)pyridine-3-carboxamide, including its use in combination with other drugs for the treatment of depression and anxiety, its potential as a tool for studying the role of glutamate neurotransmission in psychiatric disorders, and its potential as a therapeutic agent for other neurological and psychiatric conditions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-(4-methylcyclohexyl)pyridine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-butanone with 3,4-methylenedioxyphenyl-2-nitropropene to form 3-methoxy-4-methylphenyl-2-nitropropene. This compound is then reduced to 3-methoxy-4-methylphenyl-2-nitropropene using sodium borohydride. Finally, the nitro group is replaced with an amine group through a reductive amination reaction using cyclohexylamine to produce N-(4-methylcyclohexyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methylcyclohexyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models, and its mechanism of action is thought to involve the modulation of glutamate receptors in the brain.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11/h2-3,8-10,12H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYJPOPSAKWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)


![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)





